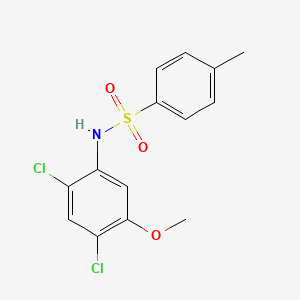

N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

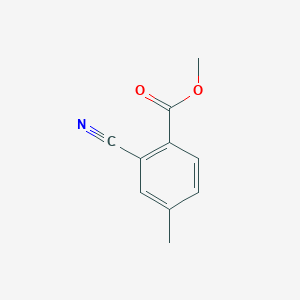

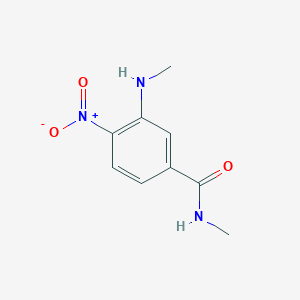

“N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a compound with the CAS Number: 65182-98-1 . It has a molecular weight of 234.08 . Another related compound is “2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” with the CAS Number: 846023-24-3 . It has a molecular weight of 259.09 .

Molecular Structure Analysis

The InChI code for “N-(2,4-dichloro-5-methoxyphenyl)acetamide” is 1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) . For “2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide”, the InChI code is 1S/C10H8Cl2N2O2/c1-16-9-5-8(6(11)4-7(9)12)14-10(15)2-3-13/h4-5H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

“N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a solid with a melting point of 154 - 156°C . “2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a light-yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación

Antitumor Applications

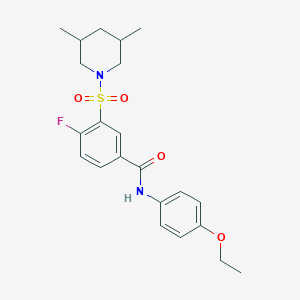

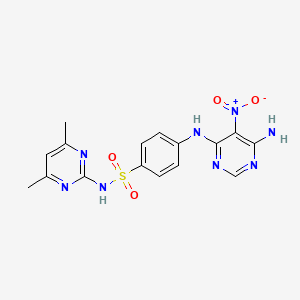

Research on sulfonamide derivatives, including those structurally similar to N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide, has demonstrated significant potential in cancer treatment. One study explored the antitumor effects of certain sulfonamides through cell-based antitumor screens and identified compounds with potent cell cycle inhibitory effects, advancing to clinical trials for their antiproliferative properties against various cancer cell lines (Owa et al., 2002). These findings underscore the relevance of sulfonamides in the development of novel cancer therapies.

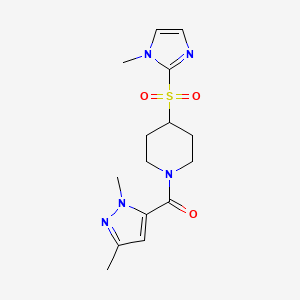

Synthetic Methodologies

In synthetic chemistry, N-arylsulfonamides have been utilized in reactions showcasing the diversity of chemical transformations they can undergo. For instance, the alkylation of anisole with N-arenesulfonylimines of dichloro(phenyl)acetaldehyde derivatives, including N-arylsulfonamides, catalyzed by boron trifluoride etherate, exemplifies the versatility of sulfonamides in organic synthesis (Drozdova & Mirskova, 2001).

Mecanismo De Acción

- By inhibiting ABL kinase, it interferes with the BCR-ABL fusion protein, reducing leukemic cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

The use of tyrosine kinase inhibitors like Bosutinib in the treatment of diseases such as chronic myeloid leukemia and potentially neurodegenerative conditions is an active area of research . Further studies are needed to explore the potential uses of “N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide” and related compounds.

Propiedades

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3S/c1-9-3-5-10(6-4-9)21(18,19)17-13-8-14(20-2)12(16)7-11(13)15/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOSROHMYHNWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)

![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)